molecular formula C12H16N2O3 B2489666 (5-Nitro-2-piperidinophenyl)methanol CAS No. 203509-89-1

(5-Nitro-2-piperidinophenyl)methanol

Cat. No.: B2489666
CAS No.: 203509-89-1
M. Wt: 236.271
InChI Key: HPJSQHAKICNAIY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Nitro-2-piperidinophenyl)methanol typically involves the nitration of 2-piperidinophenylmethanol. The reaction conditions for this nitration process often include the use of nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the phenyl ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Nitro-2-piperidinophenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Nitro-2-piperidinophenyl)methanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-Nitro-2-piperidinophenyl)methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Nitro-2-piperidinophenyl)methanol is unique due to the presence of both the nitro group and the piperidine ring, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

(5-nitro-2-piperidin-1-ylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-9-10-8-11(14(16)17)4-5-12(10)13-6-2-1-3-7-13/h4-5,8,15H,1-3,6-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJSQHAKICNAIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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